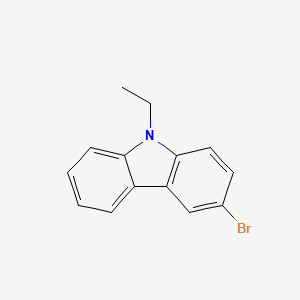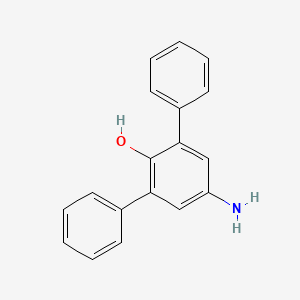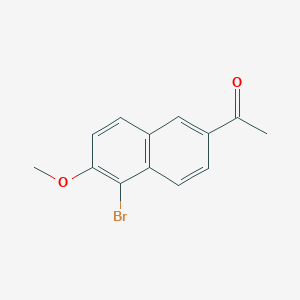![molecular formula C7H5BrF2 B1268598 [Bromo(difluoro)methyl]benzene CAS No. 83170-17-6](/img/structure/B1268598.png)
[Bromo(difluoro)methyl]benzene
Descripción general
Descripción
“[Bromo(difluoro)methyl]benzene” is a compound that contains a benzene ring substituted with a bromo(difluoro)methyl group .
Synthesis Analysis
The synthesis of polysubstituted benzenes, such as “[Bromo(difluoro)methyl]benzene”, often involves multiple steps and requires a working knowledge of various organic reactions . The synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described .Molecular Structure Analysis
The molecular structure of “[Bromo(difluoro)methyl]benzene” can be represented by the formula C6H3BrF2 .Chemical Reactions Analysis
The chemical reactions involving “[Bromo(difluoro)methyl]benzene” can be complex and varied. For instance, benzene derivatives can undergo nucleophilic reactions . Additionally, the compound can be used to introduce a phenyl group into other compounds .Physical And Chemical Properties Analysis
“[Bromo(difluoro)methyl]benzene” is a colorless liquid . It has a refractive index of 1.514 and a density of 1.604 g/mL at 25 °C .Aplicaciones Científicas De Investigación
1. Use as a Fluorinated Building Block “[Bromo(difluoro)methyl]benzene” is a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and altered reactivity.
Intermediate in Drug Synthesis
This compound is widely used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs. The presence of both bromine and difluoromethyl groups allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.
Synthesis of Polysubstituted Benzenes
“[Bromo(difluoro)methyl]benzene” can be used in the synthesis of polysubstituted benzenes . The bromine atom can be replaced by other groups through nucleophilic aromatic substitution reactions, allowing for the synthesis of a wide range of polysubstituted benzene derivatives.
4. Use in Electrophilic Aromatic Substitution Reactions The bromine atom in “[Bromo(difluoro)methyl]benzene” can act as an electrophile, making this compound useful in electrophilic aromatic substitution reactions . This allows for the introduction of new substituents onto the benzene ring.
Mecanismo De Acción
Target of Action
The primary target of [Bromo(difluoro)methyl]benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
[Bromo(difluoro)methyl]benzene interacts with its target through a two-step mechanism characterized by initial addition of a nucleophile (such as hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This process is known as nucleophilic substitution .
Biochemical Pathways
The biochemical pathways affected by [Bromo(difluoro)methyl]benzene involve the reactions that occur at the benzylic position, which are crucial for synthesis processes . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s physical and chemical properties, such as its liquid form and density , may influence its bioavailability.
Result of Action
The result of [Bromo(difluoro)methyl]benzene’s action is the formation of new compounds through the substitution of a halide anion at the benzylic position . This can lead to the creation of various derivatives of benzene, expanding the diversity of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [Bromo(difluoro)methyl]benzene. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents like [Bromo(difluoro)methyl]benzene, is known for its mild and functional group tolerant reaction conditions . The reaction’s success is partly due to the environmentally benign nature of the organoboron reagents .
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation, which includes compounds like “[Bromo(difluoro)methyl]benzene”, has seen significant advances in recent years . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
Propiedades
IUPAC Name |
[bromo(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSMVSYCNNAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348737 | |
| Record name | [bromo(difluoro)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bromo(difluoro)methyl]benzene | |
CAS RN |
83170-17-6 | |
| Record name | [bromo(difluoro)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromodifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



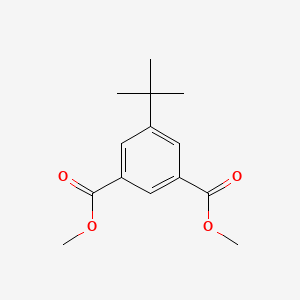
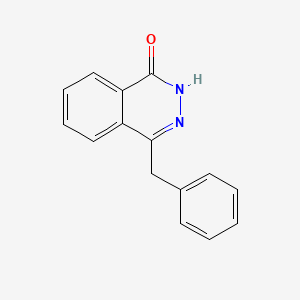
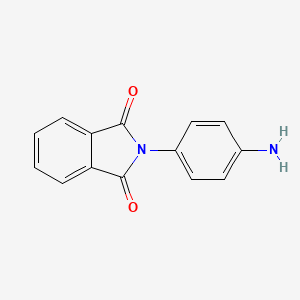


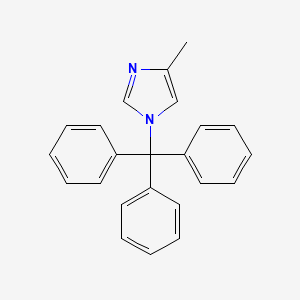
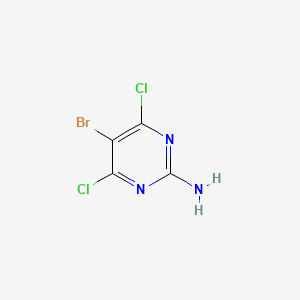
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)


